8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Crystallography Structural Chemistry Spirocyclic Compounds

8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (CAS 61857-82-7) is a spirocyclic bis-lactone compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol. It features a 6,10-dioxaspiro[4.5]decane-7,9-dione core wherein a five-membered cyclopentane ring and a six-membered dioxane-dione ring are connected through a shared spiro carbon atom, with a phenyl substituent at the 8-position.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 61857-82-7
Cat. No. B11866525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione
CAS61857-82-7
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1CCC2(C1)OC(=O)C(C(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C14H14O4/c15-12-11(10-6-2-1-3-7-10)13(16)18-14(17-12)8-4-5-9-14/h1-3,6-7,11H,4-5,8-9H2
InChIKeyLZLMZNOQDKAIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (CAS 61857-82-7): Core Chemical Identity and Procurement-Relevant Classification


8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (CAS 61857-82-7) is a spirocyclic bis-lactone compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol [1]. It features a 6,10-dioxaspiro[4.5]decane-7,9-dione core wherein a five-membered cyclopentane ring and a six-membered dioxane-dione ring are connected through a shared spiro carbon atom, with a phenyl substituent at the 8-position [2][3]. The compound is structurally equivalent to 2,2-tetramethylene-5-phenyl-1,3-dioxane-4,6-dione in alternative nomenclature systems, reflecting its formal derivation from Meldrum‘s acid-type 1,3-dioxane-4,6-dione chemistry [4].

Why 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Cannot Be Replaced by Generic Spirocyclic or Dioxane Analogs Without Evidence


Spirocyclic compounds and 1,3-dioxane-4,6-dione derivatives represent broad chemical classes with highly variable properties contingent on ring size, substitution pattern, and the precise location of the spiro junction. The 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione scaffold is distinguished by a [4.5] spiro ring system linking a cyclopentane to a dioxane-dione unit—a combination explicitly noted in the literature as “very rare” among oxaspirocyclic compounds derived from 6,10-dioxaspiro[4.5]decane-7,9-dione [1]. This architectural specificity dictates both the compound‘s molecular geometry (as verified by single-crystal X-ray diffraction) [2] and its physicochemical fingerprint, including an XLogP3-AA value of 2.8 and zero hydrogen bond donors [3]. Substitution with a [4.4] spiro system, a nitrogen-containing heterocycle, or a differently substituted phenyl ring would yield fundamentally different conformational, electronic, and solubility profiles that cannot be assumed equivalent. The sections below provide the quantitative comparative data required to evaluate whether a proposed substitute genuinely matches the performance of the target compound.

Quantitative Differentiation Evidence: 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione vs. Closest Analogs


Crystal Structure Confirmation of [4.5] Spiro Geometry and Crystallographic Parameters

Single-crystal X-ray diffraction analysis of 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione confirms the precise [4.5] spirocyclic geometry wherein a five-membered cyclopentane ring and an O-containing six-membered dioxane-dione ring are connected by a shared spiro carbon atom [1]. This experimental structure validation differentiates the compound from non-spirocyclic 1,3-dioxane-4,6-dione analogs (e.g., 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, CAS 15231-78-4) which lack the cyclopentane spiro junction and consequently adopt different ring conformations .

Crystallography Structural Chemistry Spirocyclic Compounds

Synthetic Accessibility via One-Pot Cycloaddition Route

The target compound and its 5-phenyl-1,3-dioxane-4,6-dione derivatives can be prepared via a general one-pot synthetic procedure involving cycloaddition of (α-chlorocarbonyl)phenylketene with carbonyl compounds, followed by transformation to the final product . This methodology provides synthetic access to the [4.5] spiro framework that differs fundamentally from routes to other spirocyclic systems (e.g., [4.4] or [5.5] spiro compounds) which may require multi-step asymmetric alkylation and reduction sequences [1].

Synthetic Methodology Organic Synthesis Process Chemistry

Lipophilicity and Hydrogen Bonding Profile Differentiated from Nitrogen-Containing Spiro Analogs

Computed physicochemical descriptors for 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione reveal an XLogP3-AA value of 2.8, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. This profile differs markedly from nitrogen-containing spirocyclic analogs such as 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 115005-77-1), which contains two nitrogen atoms in the heterocyclic core, resulting in two hydrogen bond donors (NH groups) and a lower computed lipophilicity [2].

Physicochemical Properties Drug Design Medicinal Chemistry

Validated Application Scenarios for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Based on Evidence


Spirocyclic Building Block for Coordination Polymers and Metal-Organic Frameworks

The 6,10-dioxaspiro[4.5]decane-7,9-dione core, featuring both oxygen donor atoms and a rigid spirocyclic backbone, has been identified as a promising organic linker for constructing coordination polymers [1]. The crystallographically confirmed three-dimensional architecture of 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione [2] provides a well-defined geometry that can orient metal-binding sites in predetermined spatial arrangements—a property that cannot be assumed for flexible-chain analogs or non-spirocyclic dioxane derivatives.

Parent Scaffold for Fluorescent Heterocyclic Compounds

Derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione have been synthesized and characterized for their fluorescence properties, with crystal structures and spectral studies documenting their optical behavior [1]. While the parent 8-phenyl compound itself has not been directly reported in OLED or optoelectronic applications, its spirocyclic architecture is consistent with scaffold designs that reduce crystallization tendency and increase glass transition temperature in emissive materials [2]. Researchers developing novel fluorophores may consider this compound as a rigid, crystallographically characterized starting point for further functionalization.

Fragrance Ingredient Development Based on Dioxaspiro Scent Profiles

Dioxaspiro compounds, including those within the 1,4-dioxaspiro[4.5]decane and related families, have been patented for use in perfume compositions and fragrance-enhancing formulations [1]. The structural features of 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione—specifically its moderate lipophilicity (XLogP 2.8) [2] and absence of hydrogen bond donors—are consistent with the physicochemical profile of volatile fragrance ingredients. While the specific odor profile of this compound is not documented in the available literature, its spirocyclic dioxane-dione core places it within a class of compounds recognized for fragrance applications.

Non-Aqueous Organic Synthesis Intermediate

The compound's 1,3-dioxane-4,6-dione substructure is formally related to Meldrum's acid chemistry, a versatile platform for Knoevenagel condensations and subsequent transformations [1]. The one-pot synthetic accessibility of 5-phenyl-1,3-dioxane-4,6-dione derivatives [2] positions this compound as a readily available intermediate for further derivatization in non-aqueous organic media. The zero hydrogen bond donor count and moderate lipophilicity make it particularly suitable for reactions requiring anhydrous conditions or organic solvent systems.

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